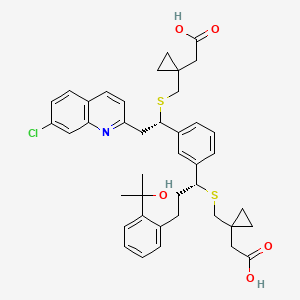

(R,S)-Montelukast Bis-sulfide

描述

Overview of Montelukast (B128269): Chemical Framework and Significance within Pharmaceutical Chemistry

Montelukast is a selective and orally active leukotriene receptor antagonist. scispace.com Its chemical structure, formally named [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, features a complex arrangement of heteroaromatic and aromatic rings connected by aliphatic chains. rsc.org This intricate molecular architecture is pivotal to its therapeutic action, which involves blocking the effects of leukotrienes, substances in the body that cause inflammation and airway constriction. nih.gov The synthesis of such a multifaceted molecule is a significant undertaking in pharmaceutical manufacturing, often involving multiple steps and the potential for the formation of structurally similar byproducts. rsc.orgasianpubs.org

The Critical Role of Related Substances in Active Pharmaceutical Ingredient (API) Quality and Synthetic Pathways

In the pharmaceutical industry, "related substances" are impurities that are structurally similar to the API and can arise during synthesis or degradation. asianpubs.orgresearchgate.net The presence and quantity of these substances are critical quality attributes of an API, as they can potentially impact its efficacy and safety. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of these impurities. asianpubs.org A thorough understanding of the impurity profile of an API is essential for ensuring the consistency and quality of the final drug product. This involves developing and validating sophisticated analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify these related substances. scispace.comresearchgate.net

Specific Focus on Bis-sulfide Derivatives: Chemical Structure and General Academic Relevance

Bis-sulfide derivatives are organic compounds characterized by the presence of two sulfide (B99878) (-S-) linkages. In medicinal chemistry, sulfur-containing compounds are prevalent and exhibit a wide range of biological activities. nih.gov The inclusion of sulfide or bis-sulfide moieties can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its pharmacological profile. The study of bis-sulfide derivatives extends to various therapeutic areas, with research exploring their potential as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. researchgate.netanadolu.edu.trresearchgate.net

Academic Contextualization of (R,S)-Montelukast Bis-sulfide: Its Position as a Key Related Substance, Intermediate, or Degradation Product

This compound is recognized as a significant impurity associated with Montelukast. cymitquimica.com It is specifically designated as Montelukast EP Impurity E in the European Pharmacopoeia and Montelukast USP Related Compound D in the United States Pharmacopeia. cymitquimica.comlgcstandards.com The formation of this bis-sulfide derivative can occur during the synthesis of Montelukast or as a degradation product. nih.govjapsonline.com Its presence in the final API must be carefully monitored and controlled to meet regulatory standards. The "(R,S)" designation indicates that it is a mixture of diastereomers, adding another layer of complexity to its analysis and characterization. cymitquimica.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C41H46ClNO5S2 | ncats.io |

| Molecular Weight | 732.39 g/mol | ncats.io |

| Appearance | Pale Yellow to Yellow Solid | biomall.in |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | biomall.in |

| Melting Point | >60°C (decomposition) | biomall.in |

Synonyms and Identifiers for this compound

| Type | Identifier | Reference |

| Systematic Name | 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | lgcstandards.com |

| CAS Number | 1187586-58-8 | lgcstandards.com |

| European Pharmacopoeia (EP) Impurity | Montelukast EP Impurity E | cymitquimica.com |

| United States Pharmacopeia (USP) Related Compound | Montelukast USP Related Compound D | cymitquimica.com |

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNODSMYYCYZTO-XDSPJLLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657925 | |

| Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187586-58-8, 1187586-61-3 | |

| Record name | (R,S)-Montelukast bis-sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187586588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[({(1R)-1-{3-[(1S)-1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-MONTELUKAST BIS-SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL51FC9FWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Pertaining to R,s Montelukast Bis Sulfide

Strategic Laboratory Synthesis of (R,S)-Montelukast Bis-sulfide as a Reference Standard

The availability of pure reference standards for impurities is essential for the development and validation of analytical methods to monitor and control their levels in APIs. The strategic laboratory synthesis of this compound is designed to produce this compound in a controlled and predictable manner.

Detailed Reaction Pathways for Controlled Bis-sulfide Formation

The primary route for the controlled synthesis of this compound involves a Michael addition reaction. researchgate.netgoogle.com This reaction pathway is based on the conjugate addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound. In the context of Montelukast (B128269), the bis-sulfide is formed when a thiol-containing compound reacts with a Michael acceptor present in the Montelukast structure or a related precursor. researchgate.netgoogle.com

A patented method describes the preparation of Montelukast impurity D, which corresponds to the bis-sulfide, by reacting Montelukast acid with a thiol-containing compound in the presence of a chiral catalyst. google.com The use of a chiral catalyst allows for a degree of stereocontrol in the formation of the diastereomeric bis-sulfide impurity. google.com

Specific Precursors and Reagents Employed in Controlled Synthesis

The key precursors for the deliberate synthesis of this compound are:

Montelukast Acid: This serves as the core structure to which the second sulfide-containing moiety is added. google.com

A Thiol-Containing Compound: The exact structure of this reactant, referred to as "compound 2" in patent literature, is a crucial component for the formation of the bis-sulfide. google.com It is a molecule that contains a reactive thiol (-SH) group.

The reaction is facilitated by specific reagents, most notably:

Chiral Ruthenium Catalyst: This type of catalyst is employed to influence the stereochemistry of the newly formed chiral center during the Michael addition, leading to a more controlled synthesis of the desired diastereomers. google.com

Solvents: The reaction is typically carried out in a mixed solvent system, such as toluene (B28343) and acetonitrile. The ratio of these solvents can influence the reaction kinetics and product yield. google.com

Table 1: Precursors and Reagents for the Laboratory Synthesis of this compound

| Role | Compound/Reagent | Function |

|---|---|---|

| Precursor | Montelukast Acid | Provides the main molecular framework. |

| Precursor | Thiol-containing compound | Source of the second sulfide (B99878) moiety. |

| Catalyst | Chiral Ruthenium Catalyst | Controls the stereochemistry of the reaction. |

| Solvent | Toluene and Acetonitrile | Provides the reaction medium. |

Isolation and Purification Techniques for Reference Standard Preparation

Following the synthesis, the isolation and purification of the this compound reference standard are critical to ensure its high purity. The process typically involves:

Crystallization: The product is often isolated by cooling the reaction mixture to induce crystallization. google.com

Filtration: The solid product is then separated from the reaction medium by filtration. google.com

Washing: The isolated solid is washed to remove residual solvents and unreacted starting materials. google.com

Drying: The purified solid is dried to obtain the final reference standard. google.com

For more complex mixtures or to achieve higher purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) may be employed. scispace.com The purity of the final product is typically confirmed by analytical techniques like HPLC and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). scispace.com

Unintended Formation of this compound during Montelukast API Synthesis

The formation of this compound as an impurity during the large-scale synthesis of Montelukast is an undesirable side reaction. Understanding the critical process parameters that influence its generation is key to minimizing its presence in the final API.

Identification of Critical Process Parameters Influencing Bis-sulfide Generation

The formation of this bis-sulfide impurity, a Michael adduct, is influenced by several factors throughout the manufacturing process and even during storage. google.comnih.gov

Presence of Thiol-Containing Reactants: The most critical factor is the presence of unreacted thiol starting materials or thiol-containing reagents in the reaction mixture. google.comnih.gov These can act as nucleophiles in a Michael addition reaction with unsaturated intermediates or the final Montelukast molecule itself.

pH of the Reaction Medium: The pH of the solution can significantly impact the nucleophilicity of the thiol group. Basic conditions can deprotonate the thiol to a more nucleophilic thiolate anion, which can favor the Michael addition. google.com Purification processes for Montelukast often involve careful pH adjustments to separate the desired product from impurities like the Michael adduct. google.com

Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including the formation of the bis-sulfide. google.com In the controlled synthesis, for instance, the reaction is heated to 75-80°C for several hours. google.com

Presence of Catalysts: While chiral catalysts are used for controlled synthesis, other basic or acidic species present in the reaction mixture could potentially catalyze the unintended Michael addition.

Contact with Packaging Materials: Research has shown that thiol-ene addition products of Montelukast can form due to the presence of tin-based thermal stabilizers, such as dioctyltin (B90728) bis(2-ethylhexyl thioglycolate), which are used in the manufacturing of the medication's forming foil. nih.gov These stabilizers can be a source of the thiol reactant. nih.gov

Table 2: Critical Process Parameters for Unintended Bis-sulfide Formation

| Parameter | Influence on Bis-sulfide Formation |

|---|---|

| Thiol Reactants | Presence of unreacted thiol starting materials or reagents acts as a nucleophile. |

| pH | Basic conditions can increase the nucleophilicity of the thiol, favoring the Michael addition. |

| Temperature | Higher temperatures can increase the rate of this side reaction. |

| Reaction Time | Longer reaction times can lead to higher levels of the impurity. |

| Catalysts | Presence of unintended basic or acidic species can catalyze the reaction. |

| Packaging Materials | Thermal stabilizers in forming foils can be a source of the thiol reactant. |

Analysis of Side Reactions and Undesirable Byproducts Leading to this compound

The primary side reaction leading to the formation of this compound is the Michael addition. google.com This occurs when a thiol compound adds across a carbon-carbon double bond that is in conjugation with an electron-withdrawing group, such as a quinoline (B57606) ring system present in a Montelukast precursor or the final molecule.

During the synthesis of Montelukast, various impurities can be generated, including geometric isomers (cis-isomers), sulfoxides from oxidation, and other degradation products. The formation of the bis-sulfide is a specific type of addition reaction that competes with the desired main reaction. The presence of residual thiol-containing starting materials, such as 1-(mercaptomethyl)cyclopropaneacetic acid, in subsequent steps where unsaturated intermediates are present, could lead to the formation of this byproduct.

The control of these side reactions is achieved through optimization of the reaction conditions, including stoichiometry of reactants, temperature, and pH, as well as through robust purification procedures designed to remove these specific impurities. google.com Methods for removing Michael adducts often involve liquid-liquid extractions with pH adjustments to selectively partition the impurity and the desired product between aqueous and organic phases. google.com

Influence of Raw Material Purity and Process Conditions on Impurity Profile

The synthesis of Montelukast is a multi-step process where the purity of raw materials and the precise control of process conditions are paramount to minimizing the formation of impurities. The this compound, also identified as Montelukast Michael Adduct or Impurity E, is a process-related impurity whose formation is highly dependent on these factors. ncats.io It is formed via a Michael addition reaction, where the nucleophilic thiol group of the 1-(mercaptomethyl)cyclopropaneacetic acid side chain adds to the electrophilic double bond of the styryl group present in Montelukast or its precursors. nih.govglobalresearchonline.net

The purity of key starting materials, such as 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol (Montelukast Mesylate) and 1-(mercaptomethyl)cyclopropaneacetic acid, is critical. google.com The presence of reactive impurities in these starting materials can lead to a variety of side reactions. For instance, any unreacted starting materials or intermediates containing the α,β-unsaturated quinolinyl ethenyl system can act as a substrate for the Michael addition.

Process conditions play a significant role in dictating the impurity profile. The reaction of the thiol side chain with the mesylate intermediate is a critical step that is sensitive to several parameters. acs.org Exposure to atmospheric oxygen can lead to the oxidation of the sulfide moiety to form Montelukast Sulfoxide (B87167), a common degradant. google.comgoogle.com Similarly, exposure to light can cause isomerization of the trans-double bond to the cis-isomer. google.comgoogleapis.com The conditions for the key carbon-sulfur bond formation step must be carefully optimized to favor the desired S N 2 substitution over competing side reactions like Michael addition.

| Parameter | Influence on Impurity Profile |

|---|---|

| Base Strength | A strong base is required to deprotonate the thiol, forming the thiolate nucleophile. However, an excessively strong base or high concentration can promote side reactions, including the Michael addition that forms the bis-sulfide impurity. |

| Temperature | Higher reaction temperatures can increase the rate of formation of degradation products and side-products. The key thiolation step is often performed at low temperatures (e.g., -5°C to 5°C) to maintain selectivity. google.com |

| Atmosphere | Performing the synthesis under an inert atmosphere (e.g., nitrogen) is crucial to prevent the oxidation of the sensitive thiol and sulfide groups, which would otherwise form sulfoxide impurities. google.com |

| Solvent | The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are typically used for the thiolation step. The solvent system also impacts the purification process, where crystallization is used to remove impurities. acs.org |

| Purity of Intermediates | Residual amounts of electrophilic intermediates or the presence of the desired product in the reaction mixture can lead to the formation of the bis-sulfide adduct, as the thiolate can react with any available Michael acceptor. |

Chiral Considerations in Montelukast Synthesis and the Genesis of this compound

Montelukast possesses a single stereocenter at the carbon atom bonded to the sulfur of the side chain. The pharmacologically active isomer is the (R)-enantiomer. The genesis of the this compound impurity is intrinsically linked to the stereochemistry of the parent molecule and the mechanism of the impurity's formation.

The term "Bis-sulfide" indicates the presence of two sulfide-containing side chains. This impurity arises from the conjugate addition of a second molecule of the 1-(mercaptomethyl)cyclopropaneacetic acid thiolate to the ethenyl (vinyl) group of an already-formed (R)-Montelukast molecule or a related intermediate. globalresearchonline.netlgcstandards.com This addition creates a new chiral center on the ethyl bridge, leading to the formation of diastereomers. The designation "(R,S)" signifies that while the original chiral center remains in the (R)-configuration, the newly formed center is a mixture of (R) and (S) configurations.

Stereoselective Aspects Relevant to the Bis-sulfide Structure and its Diastereomers

The formation of the this compound involves the creation of a new stereocenter. The stereochemical outcome of this Michael addition is of significant interest. The reaction proceeds as follows:

(R)-Montelukast (Michael Acceptor) + Thiolate (Nucleophile) → Diastereomeric Mixture of Bis-sulfide Adducts

The pre-existing (R)-stereocenter in the Montelukast backbone can potentially influence the direction of the nucleophilic attack on the double bond. This phenomenon, known as substrate-controlled diastereoselection, could favor the formation of one diastereomer over the other. However, the designation "this compound" (often referred to as a mixture of Michael Adducts I and II) suggests that this stereocontrol may not be absolute, resulting in a mixture of diastereomers. nih.gov The exact ratio of these diastereomers can be influenced by the specific reaction conditions, including temperature, solvent, and the counter-ion of the thiolate. The characterization and separation of these diastereomers are typically achieved using chromatographic techniques like HPLC. nih.gov

| Impurity Name | Systematic Name | Stereochemistry |

|---|---|---|

| Montelukast Michael Adduct I | (R)-1-((((R)-1-(3-((S)-1-(((1-(carboxymethyl)cyclopropyl)methyl)thio)-2-(7-chloro-2-quinolinyl)ethyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | (R,S) at the two main chiral centers |

| Montelukast Michael Adduct II | (R)-1-((((R)-1-(3-((R)-1-(((1-(carboxymethyl)cyclopropyl)methyl)thio)-2-(7-chloro-2-quinolinyl)ethyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | (R,R) at the two main chiral centers |

Impact of Chiral Purity of Intermediates on Related Substances Formation

The stereochemical integrity of the final Montelukast product is established early in the synthesis, typically through the creation of a key chiral intermediate. A common strategy involves the asymmetric hydrogenation of a ketone precursor to produce the chiral diol intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, with high enantiomeric excess (ee). acs.orgnih.gov

The chiral purity of this intermediate is of utmost importance as it directly dictates the enantiomeric purity of the final active pharmaceutical ingredient. Any contamination with the undesired (S)-enantiomer of the intermediate will inevitably lead to the presence of (S)-Montelukast, the inactive enantiomer, in the final product. scirp.org Pharmacopeial limits for this chiral impurity are stringent. scite.ai

Analytical Strategies for the Detection and Quantification of R,s Montelukast Bis Sulfide

Chromatographic Methodologies for the Separation and Analysis of (R,S)-Montelukast Bis-sulfide

Chromatography is the cornerstone for resolving Montelukast (B128269) from its related substances, including the bis-sulfide impurity. The inherent complexity of these mixtures necessitates robust and well-optimized separation methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the impurity profiling of Montelukast. nih.govnih.gov These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities. researchgate.netsemanticscholar.org Successful separation of Montelukast from its process impurities and degradation products has been achieved using various RP-HPLC methods. semanticscholar.org

The choice of stationary and mobile phases is paramount for achieving the desired separation of this compound from Montelukast and other related compounds.

Stationary Phase: Octadecylsilane (C18) columns are the most frequently utilized stationary phases for this analysis. nih.govresearchgate.net The hydrophobic nature of the C18 stationary phase provides effective retention and separation for the relatively nonpolar Montelukast and its impurities. helixchrom.com Other stationary phases like octylsilane (B1236092) (C8) and cyano (CN) have also been explored. researchgate.net For instance, successful separation has been achieved on an Atlantis dC18 column (250 x 4.6 mm, 5 µm). researchgate.netsemanticscholar.org

Mobile Phase: A gradient elution mode is typically employed to resolve the complex mixture of Montelukast and its impurities. The mobile phase usually consists of an aqueous component (often a buffer) and an organic modifier.

Aqueous Phase: Phosphate buffers, often adjusted to an acidic pH (e.g., pH 2.5), are common. nih.gov Another frequently used aqueous component is 0.1% orthophosphoric acid (OPA) in water. researchgate.netsemanticscholar.org

Organic Modifier: Acetonitrile is the most common organic solvent used in the mobile phase. nih.govresearchgate.netsemanticscholar.org Methanol is also utilized in some methods. researchgate.net

A typical gradient program might involve a mixture of aqueous 0.1% OPA (Solution A) and a water/acetonitrile mixture (e.g., 5:95 v/v) as Solution B. researchgate.netsemanticscholar.org The gradient is programmed to increase the proportion of the organic phase over time, ensuring the elution of all components, from the more polar to the less polar, including the bis-sulfide impurity.

| Stationary Phase | Mobile Phase Component A | Mobile Phase Component B | Elution Mode | Reference |

|---|---|---|---|---|

| C18 | Phosphate buffer (pH 2.5) | Acetonitrile | Gradient | nih.gov |

| Atlantis dC18 (250 x 4.6 mm, 5 µm) | Aqueous 0.1% Orthophosphoric Acid | Water: Acetonitrile (5:95 v/v) | Gradient | researchgate.netsemanticscholar.org |

| Agilent Eclipse XDB C18 (100 mm x 4.6 mm, 5 µm) | Triethylamine in water (pH 6.6 with phosphoric acid) | Acetonitrile | Gradient | researchgate.net |

| Hypersil BDS C-18 | 2mM Ammonium acetate (B1210297) buffer | Acetonitrile | Gradient | ijpronline.com |

UV/Vis and Diode Array Detection (DAD): Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for analyzing Montelukast and its impurities due to the presence of chromophores in their molecular structures. shimadzu.atchromatographyonline.com The quinoline (B57606) ring system in Montelukast provides strong UV absorbance. helixchrom.com

Detection is typically performed at a specific wavelength that provides a good response for both the main compound and its impurities. Common wavelengths used for the analysis of Montelukast and its related substances include 225 nm, 280 nm, and 284 nm. researchgate.netijpsonline.comnih.gov

A Photo Diode Array (PDA) or Diode Array Detector (DAD) offers significant advantages over a standard variable-wavelength UV detector. celignis.comshimadzu.com A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram. shimadzu.atchromatographyonline.com This capability is invaluable for:

Peak Purity Analysis: Confirming that the chromatographic peak of Montelukast or any impurity is not co-eluting with other species. semanticscholar.org

Compound Identification: Comparing the acquired spectrum of an impurity peak with that of a reference standard for positive identification.

Method Development: Optimizing the detection wavelength to maximize sensitivity for all compounds of interest.

Refractive Index Detection: Refractive Index (RI) detection is a universal detection method that measures changes in the refractive index of the mobile phase as the analyte elutes. However, it is generally less sensitive than UV/Vis detection and is not compatible with gradient elution, which is typically required for impurity profiling of Montelukast. Therefore, RI detection is not a preferred method for the analysis of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This technology offers several advantages for the analysis of this compound:

Enhanced Resolution: The smaller particle size leads to higher separation efficiency, allowing for better resolution of closely eluting impurities.

Increased Speed: The higher optimal flow rates and shorter column lengths enable significantly faster analysis times without sacrificing resolution.

Improved Sensitivity: The sharper, narrower peaks produced by UHPLC result in greater peak heights and thus, improved sensitivity.

While specific UHPLC methods for this compound are not extensively detailed in the provided search results, the principles of method transfer from HPLC to UHPLC are well-established. The stationary and mobile phase chemistries used in HPLC are directly applicable, with adjustments made to flow rates and gradient profiles to accommodate the smaller column dimensions and particle sizes.

Gas Chromatography (GC) Applications for Volatile Derivatives or Related Substances (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Montelukast and its bis-sulfide impurity are large, polar, and non-volatile molecules, making them unsuitable for direct GC analysis.

For GC analysis to be feasible, a derivatization step would be required to convert the non-volatile analytes into volatile derivatives. sigmaaldrich.com This process typically involves reacting the functional groups (like carboxylic acids and hydroxyl groups) with a derivatizing agent to create a less polar and more volatile compound. sigmaaldrich.com However, this adds complexity and potential for incomplete reactions or side products. Given the success and direct applicability of LC methods, GC is not a standard or practical technique for the analysis of this compound.

Chiral Chromatography Techniques for Diastereomeric and Enantiomeric Purity Assessment of this compound

The designation "(R,S)" indicates that the bis-sulfide impurity can exist as a mixture of stereoisomers. Chiral chromatography is essential for separating and quantifying these stereoisomers to assess the diastereomeric and enantiomeric purity. Normal-phase HPLC is often the method of choice for chiral separations of Montelukast and its related substances. nih.govijpsonline.com

Stationary Phase: Chiral stationary phases (CSPs) are specifically designed to interact differently with enantiomers, enabling their separation. Polysaccharide-based CSPs are commonly used. For example, a Daicel Chiralpak® AD-H column has been shown to effectively separate the enantiomers of Montelukast and related compounds. ijpsonline.comijpsonline.com This type of column can form transient diastereomeric complexes with the enantiomers, leading to differential retention. ijpsonline.comijpsonline.com Other chiral columns, such as Chiralpak AS-H, have also been employed. scirp.orgscirp.org

Mobile Phase: The mobile phase in normal-phase chiral chromatography typically consists of a nonpolar solvent, such as n-hexane, mixed with a more polar alcohol like ethanol (B145695) or isopropanol. ijpsonline.comijpsonline.com Small amounts of additives, such as trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA), are often included to improve peak shape and resolution. ijpsonline.comijpsonline.com

| Stationary Phase | Mobile Phase Composition | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Daicel Chiralpak® AD-H | n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v) | 0.9 mL/min | 280 nm | ijpsonline.comijpsonline.com |

| Chiralpak AS-H (250 x 4.6 mm, 5 µm) | n-Hexane:ethanol:2-Propanol:1,4-dioxane:Trifluoroacetic acid:diethylamine (65:25:10:0.3:0.05 v/v) | 1.0 mL/min | 230 nm | scirp.orgscirp.org |

These chiral methods are crucial for controlling the stereochemical purity of Montelukast, ensuring that the final drug substance is free from undesirable stereoisomeric impurities like the individual stereoisomers of this compound. A method has also been reported that is capable of separating the stereo-selective isomers (R- and S-enantiomers) of the Montelukast sulfoxide (B87167) impurity, highlighting the power of chiral HPLC in impurity profiling. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification of this compound

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for impurity profiling, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of compounds. shimadzu.comlcms.cznih.gov Its application is critical in the analysis of this compound, providing definitive molecular weight information and fragmentation patterns for unambiguous identification.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the quintessential technique for the separation and identification of impurities in drug substances like Montelukast. shimadzu.comglobalresearchonline.net This method allows for the efficient separation of the parent drug from its related compounds, including the this compound impurity, followed by their detection and identification by the mass spectrometer. nih.gov

In a typical LC-MS analysis for Montelukast impurity profiling, a reversed-phase high-performance liquid chromatography (HPLC) system is utilized. nih.gov The separation is commonly achieved on a C18 column with a gradient elution program involving a mixture of an acidic aqueous buffer and an organic solvent, such as acetonitrile. nih.gov The mass spectrometer, often a single quadrupole or a more advanced analyzer, is operated in electrospray ionization (ESI) positive mode to generate protonated molecular ions [M+H]⁺. shimadzu.com

The molecular formula of this compound is C₄₁H₄₆ClNO₅S₂. lgcstandards.com The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 732.25 g/mol , which can be readily detected and confirmed by the mass spectrometer. lgcstandards.com

Table 1: Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, e.g., 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 238 nm |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Scan Range (m/z) | 100-1000 |

| Nebulizing Gas Flow | 3.0 L/min |

| Drying Gas Flow | 10.0 L/min |

This table presents typical parameters and may vary depending on the specific instrumentation and laboratory conditions. lcms.cz

Tandem mass spectrometry (MS/MS) is a powerful extension of MS that provides detailed structural information through the fragmentation of a selected precursor ion. lcms.cz This technique is invaluable for the unequivocal identification of impurities like this compound, especially when co-eluting with other components or when reference standards are unavailable. shimadzu.com

In an MS/MS experiment, the protonated molecular ion of this compound (m/z ≈ 732.25) is isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that is characteristic of the molecule's structure. The resulting product ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pathways can be predicted and analyzed to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss/Fragment Structure |

| ~732.25 | ~586.22 | Loss of one cyclopropyl (B3062369) acetic acid sulfide (B99878) moiety |

| ~440.18 | Cleavage of the propyl chain | |

| ~292.08 | Quinoline containing fragment | |

| ~146.06 | Cyclopropyl acetic acid sulfide fragment |

The data in this table is representative and based on the known fragmentation patterns of similar sulfide-containing compounds. Actual fragmentation may vary.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This level of accuracy allows for the determination of the elemental composition of an unknown compound, providing a high degree of confidence in its identification. lcms.cz

For this compound, HRMS would be used to confirm its elemental formula of C₄₁H₄₆ClNO₅S₂. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated, and the experimentally measured mass is compared. A close agreement between the theoretical and experimental masses provides strong evidence for the proposed elemental composition.

Table 3: Theoretical and Measured Exact Mass Data from HRMS

| Molecular Formula | Theoretical Exact Mass [M+H]⁺ ( g/mol ) | Measured Exact Mass [M+H]⁺ ( g/mol ) | Mass Error (ppm) |

| C₄₁H₄₇ClNO₅S₂ | 732.2582 | Typically < 5 ppm | Typically < 5 ppm |

This table illustrates the principle of HRMS. The measured exact mass and mass error are dependent on the specific instrument's performance.

Hyphenated techniques involving gas chromatography (GC), such as LC-GC-MS or standalone GC-MS, are generally not suitable for the analysis of this compound. This is due to the compound's high molecular weight, low volatility, and thermal lability. Attempts to analyze such large and non-volatile molecules by GC would require derivatization, which can introduce complexity and potential artifacts. Therefore, LC-MS remains the method of choice for the analysis of this and other non-volatile impurities of Montelukast.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Spectroscopic Methods for the Identification and Confirmation of this compound

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of chemical compounds. glppharmastandards.com These methods provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides comprehensive structural information about a molecule. For an impurity like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is typically employed to unambiguously confirm its structure. glppharmastandards.com The chemical shifts (δ), coupling constants (J), and correlations observed in the NMR spectra serve as a molecular fingerprint.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be complex, showing signals corresponding to the aromatic protons of the quinoline and phenyl rings, the aliphatic protons of the propyl chain and cyclopropyl groups, and the methyl protons of the hydroxypropyl group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. This provides complementary information to the ¹H NMR spectrum and helps to confirm the carbon skeleton of the compound.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between atoms. COSY reveals proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

Table 4: Representative ¹H and ¹³C NMR Data for Key Structural Moieties of this compound

| Structural Moiety | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Quinoline Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| Phenyl Aromatic Protons | 7.0 - 7.5 | 125 - 140 |

| Propyl Chain Protons | 1.5 - 4.0 | 20 - 50 |

| Cyclopropyl Protons | 0.5 - 1.5 | 10 - 25 |

| Hydroxypropyl Methyl Protons | ~1.5 | ~30 |

| Carboxylic Acid Protons | ~12.0 | ~175 |

This table provides expected chemical shift ranges. Precise values are dependent on the solvent and instrument frequency. A full assignment would require detailed 2D NMR analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification and structural elucidation of pharmaceutical compounds, including impurities like this compound. These vibrational spectroscopy methods provide detailed information about the functional groups present in a molecule, offering a molecular fingerprint that is valuable for both qualitative and quantitative analysis.

Infrared (IR) Spectroscopy is particularly adept at identifying polar functional groups. In the context of Montelukast and its related substances, IR spectroscopy can confirm the presence of key structural features. For instance, the IR spectrum of a Montelukast-related impurity would be expected to show characteristic absorption bands corresponding to its various functional groups. While a specific spectrum for this compound is not detailed in the provided search results, general principles of IR spectroscopy can be applied to predict its spectral features. Key functional groups that would yield distinct IR signals include the carboxylic acid (-COOH), quinoline ring, and the sulfide (-S-) linkage. The presence of the additional sulfide bond in the bis-sulfide impurity would likely introduce subtle shifts in the vibrational frequencies of neighboring bonds compared to Montelukast, which could be used for its identification.

Raman Spectroscopy , complementary to IR, is more sensitive to non-polar functional groups and symmetric vibrations. This technique can be particularly useful for analyzing the carbon skeleton and aromatic rings within the Montelukast structure. nih.gov A key advantage of Raman spectroscopy is its minimal interference from aqueous solvents, making it suitable for in-situ analysis and process monitoring. For this compound, Raman spectroscopy could provide valuable information on the quinoline ring system and the cyclopropane (B1198618) moiety. The sulfide bonds may also exhibit characteristic Raman signals, aiding in the differentiation of the bis-sulfide impurity from Montelukast and other related compounds.

The application of these spectroscopic techniques in pharmaceutical analysis is often coupled with chromatographic methods to first separate the impurity of interest. farmaciajournal.com Once isolated, IR and Raman spectroscopy can provide unequivocal structural information, contributing to a comprehensive impurity profile. semanticscholar.org

Table 1: Expected IR and Raman Active Functional Groups in this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

| Carboxylic Acid O-H | 3300-2500 (broad) | ||

| Carboxylic Acid C=O | 1725-1700 | ||

| Aromatic C-H | 3100-3000 | 3100-3000 | |

| Aromatic C=C | 1600-1450 | 1600-1500 | Quinoline and phenyl rings |

| C-N (quinoline) | 1350-1250 | ||

| C-S (sulfide) | 700-600 | 700-600 | |

| C-Cl | 800-600 | ||

| Cyclopropane C-H | ~3080 |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique in the pharmaceutical industry for the quantitative determination and purity assessment of drug substances and their impurities. researchgate.netijprajournal.comijpbs.com This method is based on the principle that molecules containing chromophores absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum.

The Montelukast molecule possesses a significant chromophore due to its extended system of conjugated double bonds within the quinoline and phenyl rings. This structural feature results in a characteristic UV absorption spectrum, with a wavelength of maximum absorbance (λmax) often reported around 285 nm to 287.3 nm. researchgate.netnih.gov The λmax can vary slightly depending on the solvent used. ijprajournal.com

For the quantification of this compound, a UV-Vis spectrophotometric method would first need to be developed and validated. This involves determining the λmax of the impurity, which is expected to be similar to that of Montelukast due to the preservation of the primary chromophoric system. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations of the isolated and purified this compound. This curve, which plots absorbance versus concentration, should demonstrate linearity over a defined concentration range, as dictated by Beer's Law. ijpbs.com

In purity assessment, UV-Vis spectroscopy is often coupled with a separation technique like high-performance liquid chromatography (HPLC). The HPLC-UV system allows for the separation of the main active pharmaceutical ingredient (API) from its impurities, and the UV detector quantifies each separated component based on its absorbance. researchgate.net The purity of a sample can then be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

The development of a UV spectrophotometric method for Montelukast and its impurities would typically involve validation for parameters such as linearity, accuracy, precision, and specificity, in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov

Table 2: Typical UV Absorption Data for Montelukast

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 285 nm - 287.3 nm | researchgate.netnih.gov |

| Linearity Range | 2-100 μg/ml | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

Note: The specific parameters for this compound would need to be determined experimentally.

Hyphenated and Advanced Analytical Techniques for Comprehensive Profiling of this compound and Related Compounds

The comprehensive characterization of pharmaceutical impurities like this compound often necessitates the use of hyphenated and advanced analytical techniques that provide a wealth of structural and quantitative information. humanjournals.com

LC-NMR and LC-IR Coupling for On-Line Structural Information

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) and infrared spectroscopy (LC-IR) provides powerful tools for the on-line structural elucidation of impurities without the need for laborious isolation. humanjournals.com

LC-NMR combines the superior separation capabilities of HPLC with the detailed structural information provided by NMR. As impurities are separated on the HPLC column, they can be directly transferred to the NMR spectrometer for analysis. This is particularly valuable for the unambiguous identification of isomers, which may have identical mass spectra. google.com For this compound, LC-NMR could definitively determine the stereochemistry and connectivity of the molecule, confirming the positions of the sulfide linkages and the relative orientation of substituents.

LC-IR , although less commonly used than LC-MS, offers complementary information by providing real-time IR spectra of the separated components. humanjournals.com This can be useful for confirming the presence of specific functional groups and for distinguishing between isomers that may have similar NMR spectra but different IR fingerprints.

The use of these hyphenated techniques significantly accelerates the impurity identification process, which is a critical step in drug development and quality control. humanjournals.com

Automation and Robotics in Analytical Method Development for Impurity Analysis

The development and validation of analytical methods for impurity profiling can be a time-consuming and resource-intensive process. Automation and robotics are increasingly being employed in pharmaceutical analysis to enhance efficiency, improve data quality, and reduce manual errors. iajps.comresearchgate.net

In the context of analyzing this compound, automated systems can be utilized for:

Method Development: Automated HPLC systems can systematically screen a wide range of columns, mobile phases, and gradient conditions to rapidly identify the optimal separation parameters for Montelukast and its impurities. pharmafocusasia.com

Sample Preparation: Robotic workstations can perform tasks such as weighing, dissolution, dilution, and extraction with high precision and reproducibility, minimizing variability introduced by manual handling. researchgate.net

High-Throughput Screening: Automated systems can analyze a large number of samples in a short period, which is particularly beneficial for stability studies and routine quality control.

The integration of robotics and automation not only accelerates the analytical workflow but also allows for unattended operation, freeing up analysts to focus on more complex tasks such as data interpretation and problem-solving. researchgate.net The use of artificial intelligence and machine learning algorithms is also emerging as a powerful tool to further optimize automated method development and data analysis. amazonaws.com

Table 3: Applications of Automation and Robotics in Impurity Analysis

| Application Area | Automated/Robotic Task | Benefits |

| Method Development | Screening of columns and mobile phases | Faster optimization, improved method robustness pharmafocusasia.com |

| Sample Preparation | Weighing, dilution, extraction | Increased precision, reduced manual error researchgate.net |

| High-Throughput Analysis | Automated injection and data acquisition | Increased sample throughput, unattended operation |

| Data Analysis | Automated peak integration and reporting | Faster data processing, improved consistency |

Validation Parameters for Analytical Methods Applied to this compound

The validation of an analytical method is a crucial process that provides documented evidence that the procedure is suitable for its intended purpose. For the analysis of this compound, the analytical method must be validated in accordance with ICH guidelines to ensure the reliability and accuracy of the results. nih.gov

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. semanticscholar.org In the context of this compound analysis, this means the method must be able to distinguish this specific impurity from Montelukast, other process-related impurities, and degradation products. nih.gov

To demonstrate specificity, a number of approaches are employed:

Chromatographic Resolution: In HPLC methods, adequate separation between the peak for this compound and all other potential components must be achieved. The resolution between adjacent peaks should be greater than 1.5.

Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. semanticscholar.org The analytical method must be able to separate the main drug peak from all the degradation product peaks, demonstrating its stability-indicating nature. nih.gov

Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectral purity of the analyte peak can be assessed to ensure it is not co-eluting with any other substance.

Selectivity is a term that is often used interchangeably with specificity. It refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. For a method to be considered selective for this compound, it must provide a response for this impurity that is distinct from the responses of other compounds in the sample matrix.

The validation of specificity and selectivity is a fundamental requirement for any analytical method used for impurity profiling in the pharmaceutical industry. pharmafocusasia.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities such as this compound, these parameters ensure that even trace amounts can be accurately monitored.

In a stability-indicating liquid chromatography method developed for the impurity profiling of montelukast sodium, the quantitation limits for montelukast and its eight known impurities were found to be in the range of 0.015-0.03 μg/mL. globalresearchonline.net Another validated reverse phase high-performance liquid chromatography (RP-HPLC) method determined the LOD and LOQ for montelukast and its related substances. While specific values for this compound were not individually reported, the range for related substances was determined. The LOD for these impurities was in the range of 0.033-0.150 µg/mL, and the LOQ was also within a similar range. For montelukast itself, the LOD and LOQ were found to be 0.034 µg/mL and 0.103 µg/mL, respectively. The precision of these limits was verified, with a relative standard deviation (RSD) between 11.9% and 16.0% for the LOD and between 2.7% and 4.3% for the LOQ.

A separate RP-HPLC method for the estimation of montelukast sodium in bulk and tablet dosage forms reported an LOD of 1.31 µg/ml and an LOQ of 3.97 µg/ml for the parent compound. nih.gov In a preclinical pharmacokinetic study using an HPLC-UV method for montelukast in rabbit plasma, the LOD and the lower limit of quantitation (LLOQ) were determined to be 10 ng/mL and 20 ng/mL, respectively. nih.gov

The following table summarizes the LOD and LOQ values for montelukast and its impurities from various studies.

| Analyte | Method | LOD | LOQ/LLOQ |

| Montelukast and 8 known impurities | Stability-indicating LC | - | 0.015-0.03 µg/mL |

| Montelukast related substances | RP-HPLC | 0.033-0.150 µg/mL | 0.033-0.150 µg/mL |

| Montelukast Sodium | RP-HPLC | 1.31 µg/mL | 3.97 µg/mL |

| Montelukast (in rabbit plasma) | HPLC-UV | 10 ng/mL | 20 ng/mL |

Accuracy, Precision, and Linearity

The accuracy, precision, and linearity of an analytical method are fundamental to its validation, demonstrating its reliability for quantitative analysis.

Accuracy , reported as the percentage of recovery, indicates the closeness of the experimental value to the true value. For montelukast and its eight known impurities, recovery was found to be between 85.5% and 107.0%. globalresearchonline.net In a preclinical pharmacokinetic study, the intra-day and inter-day accuracies for montelukast were within 95.81% and 110.90%, respectively. nih.gov

Precision is a measure of the repeatability of the method, typically expressed as the relative standard deviation (%RSD). One study determined the precision at the LOQ concentration for a group of montelukast impurities, including Impurity-E (a Michael adduct similar to the bis-sulfide), and found the %RSD to be below 1.3% for all impurities. researchgate.net Another study reported intra-day and inter-day %CV (coefficient of variation) values for montelukast to be below 6.06% and 8.43%, respectively. nih.gov

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A study on montelukast and its impurities showed a correlation coefficient (R²) of greater than 0.995 over the tested concentration range. globalresearchonline.net Another method validation for montelukast sodium reported a correlation coefficient of 0.999 over a linearity range of 50-150 µg/ml. A separate study established linearity for montelukast in the range of 1-100 µg/ml. nih.gov

The table below provides a summary of the accuracy, precision, and linearity data for montelukast and its impurities.

| Parameter | Analyte | Method | Findings |

| Accuracy | Montelukast and 8 known impurities | Stability-indicating LC | Recovery: 85.5-107.0% globalresearchonline.net |

| Montelukast (in rabbit plasma) | HPLC-UV | Intra-day: 95.81%, Inter-day: 110.90% nih.gov | |

| Precision | Montelukast impurities (at LOQ) | RP-HPLC | %RSD: < 1.3% researchgate.net |

| Montelukast (in rabbit plasma) | HPLC-UV | Intra-day %CV: < 6.06%, Inter-day %CV: < 8.43% nih.gov | |

| Linearity | Montelukast and 8 known impurities | Stability-indicating LC | R² > 0.995 globalresearchonline.net |

| Montelukast Sodium | RP-HPLC | Correlation Coefficient: 0.999 (50-150 µg/ml) | |

| Montelukast Sodium | RP-HPLC | Linearity Range: 1-100 µg/ml nih.gov |

Robustness and Ruggedness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the validation of an HPLC method for montelukast sodium, robustness was assessed by making slight changes to chromatographic conditions such as the mobile phase composition and flow rate. The method was found to be unaffected by these minor alterations. nih.gov

Ruggedness , often considered as part of robustness, assesses the reproducibility of the method under different conditions, such as by different analysts, on different instruments, or in different laboratories. A validated RP-HPLC method for montelukast sodium and its impurities was evaluated for intermediate precision by using a different analyst and a different instrument within the same laboratory. The consistent results demonstrated the ruggedness of the method.

The successful validation of these parameters ensures that the analytical methods for the detection and quantification of montelukast and its impurities, including this compound, are reliable and suitable for their intended purpose in quality control and stability studies.

Mechanistic Investigations into the Formation and Transformation of R,s Montelukast Bis Sulfide

Degradation Pathways of Montelukast (B128269) Leading to (R,S)-Montelukast Bis-sulfide

Montelukast is susceptible to degradation under various stress conditions, including oxidation, light exposure, hydrolysis, and heat. japsonline.comjapsonline.com These degradation processes can lead to the formation of several impurities, one of which is this compound.

Oxidative degradation is a primary pathway for the formation of Montelukast impurities. nih.gov The structure of Montelukast contains moieties that are sensitive to oxidation. nih.govresearchgate.net Studies have shown that Montelukast degrades in the presence of various oxidative media, including hydrogen peroxide, Fenton's reagent (a source of hydroxyl radicals), and atmospheric oxygen, particularly under light. nih.gov

Reactive oxygen species (ROS) play a crucial role in this process. The sulfide (B99878) group in the Montelukast molecule is particularly susceptible to oxidation, which can lead to the formation of sulfoxide (B87167) and other related impurities. umed.pl The presence of metal ions can catalyze these oxidation reactions, suggesting that controlling metal ion contamination in raw materials and excipients is important for formulation stability. researchgate.net Research indicates that an oxidative fragmentation mechanism, initiated by metal ion-catalyzed active oxygen species, is a likely pathway for the oxidative degradation of Montelukast. semanticscholar.org

In some studies, nine degradation products were identified when Montelukast was exposed to an oxygen-rich environment under normal laboratory light and temperature. nih.gov This highlights the complex nature of oxidative degradation and the variety of byproducts that can be formed.

Here is a summary of Montelukast's stability under various oxidative conditions:

Montelukast is known to be light-sensitive. nih.gov Exposure to light, particularly UV radiation, can induce degradation. researchgate.netnih.gov The rate of photodegradation is dependent on the wavelength of the light source, with UV light at 254 nm causing more rapid degradation than daylight, tungsten, neon, or sodium light sources. researchgate.netnih.gov

Photodegradation of Montelukast in solution primarily leads to the formation of its cis-isomer. researchgate.netnih.gov However, in the solid state, such as in unpacked chewable tablets, exposure to daylight can result in the formation of Montelukast S-oxide as a major photoproduct. researchgate.netnih.gov Studies have shown that Montelukast is sensitive to photodegradation. nih.gov The specific pathways leading to this compound under photolytic conditions are less clearly defined in the available literature but are an area of active investigation.

The stability of Montelukast under photolytic stress can be summarized as follows:

Montelukast exhibits varying stability under hydrolytic conditions. It is susceptible to degradation in both acidic and basic environments. japsonline.comjapsonline.com However, it has been found to be stable under neutral hydrolytic conditions. researchgate.net

In acidic conditions, Montelukast undergoes degradation. semanticscholar.org Similarly, exposure to basic hydrolysis also leads to the formation of degradation products. japsonline.comjapsonline.com While the formation of this compound under these specific conditions is not explicitly detailed in all studies, the general instability of the parent compound under hydrolytic stress creates the potential for various degradation pathways to be initiated.

The hydrolytic stability of Montelukast is summarized below:

Thermal stress can also contribute to the degradation of Montelukast. Studies have shown that while Montelukast is relatively stable under some thermal conditions, japsonline.com elevated temperatures can lead to the formation of degradation products. researchgate.netnih.gov

For instance, in solution at 65°C, Montelukast degrades rapidly in acidic and hydrogen peroxide solutions, with Montelukast S-oxide being a major degradation product in the latter. researchgate.netnih.gov In solid dosage forms, incubation at 40°C and 75% relative humidity for six months also resulted in the formation of Montelukast S-oxide. researchgate.netnih.gov The specific byproducts formed during thermal degradation can vary depending on the conditions and the presence of other reactive species.

A summary of thermal degradation findings is presented below:

Catalytic Effects and Reaction Kinetics of this compound Formation

The rate at which this compound and other degradation products are formed is not solely dependent on the inherent stability of the Montelukast molecule. External factors, such as the presence of impurities, excipients used in the formulation, and materials encountered during manufacturing, can have significant catalytic effects on the degradation kinetics.

The interaction between Montelukast and various excipients is a critical factor in the stability of the final drug product. Compatibility studies have shown that some common pharmaceutical excipients can promote the degradation of Montelukast.

For example, povidone has been shown to significantly increase the total impurity content due to the presence of hydrogen peroxide, which promotes the oxidative degradation of Montelukast. researchgate.net In contrast, excipients like mannitol, microcrystalline cellulose, croscarmellose sodium, and hypromellose have been found to have a minimal impact on impurity formation. pharmaexcipients.com

A compatibility study of Montelukast with various excipients revealed that citric acid showed signs of interaction, while others like microcrystalline cellulose, mannitol, and magnesium stearate (B1226849) were found to be compatible. The presence of certain sweeteners, such as aspartame, in combination with microcrystalline cellulose, has been reported to lead to higher amounts of the sulfoxide impurity.

The selection of excipients is therefore a crucial step in developing a stable Montelukast formulation. Careful screening for compatibility can help to minimize the degradation of the active pharmaceutical ingredient and the formation of unwanted impurities like this compound.

Role of pH and Solvent Systems in Promoting or Inhibiting Bis-sulfide Formation

The chemical stability of Montelukast is significantly influenced by the surrounding pH and the nature of the solvent system employed. Investigations into its degradation profile reveal a pronounced susceptibility under both acidic and certain oxidative conditions, which can be conducive to the formation of sulfide-related impurities, including the potential for bis-sulfide species.

Thermal stress testing of Montelukast in various solutions has shown that it is highly stable in basic solutions, such as NaOH, but degrades rapidly in acidic and hydrogen peroxide (H₂O₂) solutions. nih.govresearchgate.net In acidic environments, the degradation of Montelukast is accelerated, leading to the formation of various degradation products. researchgate.net The primary degradation product often identified under these conditions is Montelukast S-oxide, which indicates that the sulfide moiety is a primary site of reactivity. nih.govresearchgate.net While the direct formation of this compound under these specific conditions is not explicitly detailed in the referenced studies, the oxidation of the sulfide to the sulfoxide highlights the lability of the sulfur atom, which is a prerequisite for the formation of a bis-sulfide linkage.

The choice of solvent also plays a critical role in the stability of Montelukast. Studies on photodegradation have shown that the type of solvent can influence the rate and extent of degradation. For instance, Montelukast was found to be most stable in 70% methanol, suggesting that the polarity and protic nature of the solvent system can either protect or expose the reactive centers of the molecule. nih.govresearchgate.net In the context of bis-sulfide formation, a solvent system that can facilitate nucleophilic attack by a sulfur species or stabilize reactive intermediates would likely promote its generation. Conversely, aprotic and non-polar solvents might inhibit such reactions by limiting the ionization of reactants and stabilization of charged transition states.

The table below summarizes the influence of different conditions on Montelukast stability, providing insights into environments that could potentially favor the formation of sulfide-related impurities.

| Condition | Solvent System | Stability of Montelukast | Major Degradation Product(s) | Reference |

| Thermal Stress (65°C) | Acidic Solution | Rapid Degradation | Montelukast S-oxide | nih.govresearchgate.net |

| Thermal Stress (65°C) | H₂O₂ Solution | Rapid Degradation | Montelukast S-oxide | nih.govresearchgate.net |

| Thermal Stress (65°C) | NaOH Solution | Highly Stable | Not specified | nih.govresearchgate.net |

| Photodegradation | Various (e.g., Methanol) | Stability is solvent-dependent; most stable in 70% Methanol | cis-isomer, Montelukast S-oxide | nih.govresearchgate.net |

| Forced Degradation | Acidic pH | Degraded | Not specified | researchgate.net |

| Forced Degradation | Basic pH | Degraded | Not specified | researchgate.net |

Investigation of Transition States and Intermediate Species in Degradation Pathways

The formation of impurities such as this compound proceeds through a series of chemical transformations involving various intermediate species and transition states. Understanding these transient structures is key to elucidating the reaction mechanism. While direct experimental observation of transition states is challenging, their existence and structure are inferred from kinetic data, degradation product characterization, and computational modeling.

The degradation pathways of Montelukast are complex, with the sulfide group being a known site of chemical instability. google.com Oxidation is a common degradation route, leading to (E)-montelukast sulfoxide. google.com The formation of such products implies the involvement of an intermediate state where the sulfur atom is susceptible to attack.

In the synthesis and degradation of Montelukast, reactive intermediates like mesylates are sometimes used or formed. For example, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol is a common intermediate that is known to be unstable. google.com Such intermediates are highly reactive and can lead to the formation of various impurities. The formation of a bis-sulfide impurity could theoretically proceed via a pathway involving a reactive intermediate where a sulfur-containing nucleophile displaces a leaving group on another Montelukast molecule or a related precursor.

Studies on the oxidative degradation of Montelukast have identified multiple degradation products, and postulated mechanisms for their formation. nih.gov These mechanistic proposals inherently assume the existence of specific intermediates and transition states, even if they are not explicitly characterized. For instance, radical-mediated pathways have been explored in oxidative stress studies, which would involve radical intermediates. scite.ai The characterization of the final degradation products allows for a retrospective analysis of the likely reaction pathways and the transient species involved. nih.gov

Solid-State Stability and Amorphous/Crystalline Forms Impact on this compound Generation

The physical form of an active pharmaceutical ingredient (API) plays a crucial role in its chemical stability. For Montelukast, the solid-state properties, particularly whether it exists in a crystalline or amorphous form, have a significant impact on its degradation profile and the propensity for impurity generation, including this compound.

Montelukast is known to be susceptible to degradation in the solid state, particularly when exposed to light and oxidative conditions. nih.govresearchgate.netnih.gov Exposure of solid Montelukast to daylight for one week can result in a significant decrease in potency. nih.govresearchgate.net The primary degradation products identified in solid-state stability studies often include Montelukast S-oxide and the cis-isomer, which arises from photoisomerization. nih.govresearchgate.netgoogle.com

A study evaluating the degradation of Montelukast in the solid state under accelerated stability conditions (40°C/75% RH) and in a controlled oxygen environment identified a total of nine degradation products. nih.govresearchgate.net This indicates that the molecule has multiple reactive sites susceptible to degradation even without the mobility afforded by a solution phase. The formation of the S-oxide as a major product in the solid state again points to the reactivity of the sulfide functional group. nih.govresearchgate.net This reactivity is a critical factor in the potential formation of the bis-sulfide impurity, which represents a more complex transformation involving the interaction of two molecules.

| Stress Condition | Form | Degradation Products Identified | Reference |

| Daylight (1-2 weeks) | Solid API / Chewable Tablets | Montelukast S-oxide, cis-isomer | nih.govresearchgate.net |

| 40°C / 75% RH | Solid API / Tablets | Montelukast S-oxide, Nine total DPs | nih.govresearchgate.net |

| Controlled Oxygen Env. | Solid API / Tablets | Nine total Degradation Products (DPs) | nih.gov |

Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly affect the chemical stability of a drug. Different polymorphs have distinct crystal lattice arrangements and energies, which can lead to differences in their physical properties and reactivity.

Generally, crystalline forms of a drug substance exhibit greater chemical and physical stability compared to their amorphous counterparts. google.com The amorphous form, lacking a long-range ordered structure, has higher molecular mobility, which can facilitate degradation reactions. The process of crystallization itself tends to purify the substance, reducing the level of impurities present from the synthesis. google.com

| Solid-State Form | General Stability | Tendency for Impurity Formation | Reference |

| Crystalline | Higher chemical and physical stability | Lower | google.com |

| Amorphous | Lower stability, higher molecular mobility | Higher | google.com |

Reaction Mechanisms of Bis-sulfide Formation: A Theoretical Chemistry Perspective

Understanding the intricate mechanisms of impurity formation, such as that of this compound, can be significantly enhanced through the application of theoretical chemistry and computational modeling. These approaches allow for the investigation of reaction pathways, transition states, and intermediates that are often difficult or impossible to study through experimental means alone.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be a powerful tool for predicting the most likely pathways for degradation reactions. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows researchers to identify the path of least energy and therefore the most probable reaction mechanism.

While specific computational studies on the formation of this compound are not widely published, the principles of this approach have been applied to related chemical systems. For example, DFT calculations have been used to elucidate the mechanism of palladium-catalyzed C(sp²)-H functionalization to form β-amino sulfides. researchgate.net Such studies provide insights into the formation of carbon-sulfur bonds, which is the key step in the generation of sulfide impurities. researchgate.net These computational results can help rationalize experimental observations, such as product regioselectivity, and support proposed reaction mechanisms. researchgate.net

In the context of Montelukast, molecular modeling could be used to investigate several plausible pathways for bis-sulfide formation:

Oxidative Coupling: Modeling could explore the energetics of a reaction initiated by the oxidation of the sulfide group to a radical cation or another reactive species, which then reacts with a second Montelukast molecule.

Nucleophilic Substitution: A pathway involving a precursor with a suitable leaving group could be modeled. Here, the sulfide of one Montelukast molecule would act as a nucleophile, displacing the leaving group on another. DFT calculations could determine the activation barriers for such a substitution reaction.

Furthermore, computational studies have been conducted on Montelukast and its derivatives to understand their interactions with biological receptors. mdpi.com These studies demonstrate the feasibility of applying molecular modeling techniques to this complex molecule and provide a foundation for future work aimed at predicting its degradation pathways and impurity profiles. mdpi.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool in pharmaceutical sciences for investigating reaction mechanisms at the molecular level. nih.gov Its application provides valuable insights into the formation and transformation of impurities such as this compound. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of the relative energies of intermediates and products, thereby elucidating the most probable mechanistic routes.

Elucidation of Reaction Pathways:

The formation of this compound from Montelukast involves the oxidation of the sulfide moiety. DFT can be employed to model the step-by-step transformation of the parent drug molecule. This involves proposing a series of elementary reaction steps, including the interaction with potential oxidizing agents that may be present as impurities in the reaction mixture or introduced through atmospheric exposure. For each proposed step, DFT calculations can determine the geometric and electronic structure of the reactants, intermediates, transition states, and products.